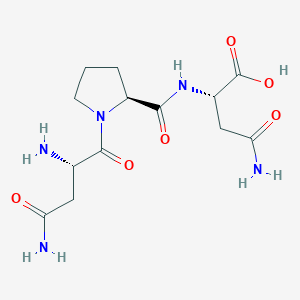

L-Asparaginyl-L-prolyl-L-asparagine

Description

Structure

3D Structure

Properties

CAS No. |

194041-51-5 |

|---|---|

Molecular Formula |

C13H21N5O6 |

Molecular Weight |

343.34 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C13H21N5O6/c14-6(4-9(15)19)12(22)18-3-1-2-8(18)11(21)17-7(13(23)24)5-10(16)20/h6-8H,1-5,14H2,(H2,15,19)(H2,16,20)(H,17,21)(H,23,24)/t6-,7-,8-/m0/s1 |

InChI Key |

JTXVXGXTRXMOFJ-FXQIFTODSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC(=O)N)N)C(=O)NC(CC(=O)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for L Asparaginyl L Prolyl L Asparagine and Analogous Peptides

Established Strategies in Peptide Synthesis

The two primary approaches for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS). Both have been adapted to address the complexities associated with asparagine and proline.

Solid-Phase Peptide Synthesis (SPPS) Adaptations for Asparaginyl and Prolyl Residues

SPPS, a cornerstone of modern peptide chemistry, involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. lcms.cz This method simplifies the purification process by allowing for the easy removal of excess reagents and by-products through washing. lcms.cz For the synthesis of peptides containing asparagine and proline, specific adaptations are crucial.

The presence of proline, a cyclic imino acid, can introduce rigidity and disrupt secondary structures like α-helices. This conformational constraint can sometimes lead to slower coupling kinetics. Therefore, the choice of coupling reagents and reaction conditions is critical to ensure efficient peptide bond formation.

Another challenge with asparagine-rich sequences is their tendency for interchain aggregation due to hydrogen bonding, which can reduce coupling efficiency. google.com Utilizing low-substitution resins can help to minimize this issue by increasing the distance between growing peptide chains. peptide.com

Table 1: Key Considerations in SPPS for Asparaginyl and Prolyl Residues

| Residue | Challenge | Mitigation Strategy |

| L-Proline | Rigid structure, potential for slow coupling | Optimization of coupling reagents (e.g., HBTU, DIC) and reaction times. |

| L-Asparagine | Deamidation via succinimide (B58015) formation | Side-chain protection (e.g., Trt, Mbh). nih.govgoogle.com |

| L-Asparagine | Interchain aggregation | Use of low-substitution resins, structure-disrupting protecting groups. google.compeptide.com |

Solution-Phase Peptide Synthesis Approaches and Their Efficacy

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, offers advantages in terms of scalability and the ability to purify intermediates at each step. researchgate.net This method involves the coupling of amino acids or peptide fragments in a suitable solvent. researchgate.net

For the synthesis of L-asparaginyl-L-prolyl-L-asparagine and its analogs, solution-phase methods can provide greater control over reaction conditions, which is beneficial for managing the reactivity of asparagine. researchgate.net The purification of intermediates allows for the removal of by-products, including those resulting from asparagine deamidation, before the subsequent coupling step. researchgate.net

However, the poor solubility of asparagine and glutamine derivatives can be a significant hurdle in solution-phase synthesis. google.com This issue is also present with their protected forms, making the choice of solvent critical. google.com Highly polar solvents like dimethylformamide (DMF) are commonly used, but even then, solubility can be limited. google.comresearchgate.net

Innovations and Challenges in the Chemical Synthesis of Asparagine-Rich Peptides

The synthesis of asparagine-rich peptides continues to be an active area of research, with ongoing efforts to develop more efficient and reliable methods.

Methodological Considerations for Asparaginyl and Glutaminyl Peptide Preparation

The chemical similarity between asparagine and glutamine means they often present similar synthetic challenges. Both are prone to side reactions related to their amide side chains. For glutamine, the formation of a pyroglutamyl residue at the N-terminus is a common side reaction, which can terminate the peptide chain. google.com

To address these challenges, various strategies have been developed. The use of side-chain protecting groups is a primary approach. For instance, the Mbh (dimethoxybenzhydryl) group has been used for asparagine and glutamine, though it may require strong acidic conditions for removal. google.com The development of more labile protecting groups is an ongoing area of research.

Furthermore, the choice of coupling reagents is critical. Reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium) have been shown to be effective for coupling side-chain protected asparagine derivatives with minimal side reactions. nih.gov

Application of Segment Condensation and Peptide Segment Separation Techniques

A specific application of this is the "peptide segment separation method," which has been successfully used for the synthesis of asparagine-rich proteins. oup.com This technique leverages the unique properties of Asn-Pro sequences to facilitate the assembly of peptide segments. The presence of the proline residue can help to maintain the solubility of the peptide fragments in highly polar solvents, counteracting the tendency of asparagine residues to cause aggregation. oup.com The coupling of these segments is often achieved with high efficiency using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). oup.com

Purity Assessment and Chromatographic Purification in Synthetic Pathways

Regardless of the synthetic strategy employed, the final crude peptide product will contain impurities. lcms.cz These can include deletion sequences, truncated peptides, and by-products from side reactions. almacgroup.com Therefore, rigorous purification and purity assessment are essential.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for both the purification and analysis of synthetic peptides. lcms.czaltabioscience.com This method separates the target peptide from impurities based on hydrophobicity. A C18 column is typically used, with a gradient of an organic solvent like acetonitrile (B52724) in water, often with an acidic modifier such as trifluoroacetic acid (TFA). altabioscience.com TFA helps to protonate the peptide and improve peak shape. lcms.cz

The purity of the final peptide is determined by analyzing the HPLC chromatogram, typically by measuring the peak area of the target peptide relative to the total area of all peaks at a specific UV wavelength (e.g., 215 nm), which is optimal for detecting the peptide bond. altabioscience.com Mass spectrometry (MS) is used in conjunction with HPLC to confirm the identity of the purified peptide by verifying its molecular weight. almacgroup.comaltabioscience.com

Table 2: Common Impurities in Synthetic Peptides and Their Detection

| Impurity Type | Description | Primary Detection Method |

| Deletion Sequences | Peptides missing one or more amino acid residues. almacgroup.com | HPLC, Mass Spectrometry |

| Truncated Sequences | Peptide chains that were prematurely terminated during synthesis. almacgroup.com | HPLC, Mass Spectrometry |

| Incomplete Deprotection | Peptides with protecting groups still attached. altabioscience.com | HPLC, Mass Spectrometry |

| Deamidation Products | Isomers of the target peptide resulting from asparagine side-chain reactions. mdpi.com | HPLC, Mass Spectrometry |

| Oxidized Products | Peptides containing oxidized residues (e.g., methionine). | HPLC, Mass Spectrometry |

Structural Elucidation and Conformational Dynamics of L Asparaginyl L Prolyl L Asparagine

Primary Sequence Analysis and Stereochemical Integrity

The primary structure of the tripeptide is defined by the linear sequence of its amino acid residues linked by peptide bonds: L-Asparaginyl-L-prolyl-L-asparagine. This is commonly abbreviated as Asn-Pro-Asn or using the single-letter code NPN. The stereochemical integrity of the peptide is defined by the "L" configuration of all three constituent chiral α-amino acids. This homogeneity is the most common form found in naturally occurring proteins and peptides. The side chain of asparagine (-(CH₂)-CO-NH₂) contains a carboxamide group, while the side chain of proline is a unique pyrrolidine (B122466) ring formed by a covalent bond between the α-amino group and the side chain, cyclizing back onto the peptide backbone.

Investigating Secondary and Tertiary Structural Propensities

The specific Asn-Pro-Asn sequence has a high propensity to initiate chain-reversal structures known as β-turns. letstalkacademy.com These are compact, four-residue motifs that redirect the polypeptide backbone, a fundamental process in the folding of larger proteins. letstalkacademy.complos.org The analysis of this tripeptide provides insight into the fundamental forces driving the formation of these critical structural elements.

Asparagine residues play a significant role in stabilizing β-turn structures due to the hydrogen-bonding capability of their side-chain carboxamide group (-CONH₂). letstalkacademy.complos.org In the context of a β-turn, where the Asn-Pro-Asn sequence could represent residues i, i+1, and i+2, the side chain of the first asparagine (Asn at position i) is particularly important. The side-chain oxygen (Oδ1) or nitrogen (Nδ2) can act as a hydrogen bond acceptor or donor, respectively.

A common stabilizing interaction is the formation of a hydrogen bond between the side chain of an asparagine residue and the peptide backbone. core.ac.ukwikipedia.org Specifically, the side-chain can form a hydrogen bond with the main-chain nitrogen of a nearby residue, a motif known as an "Asx-turn." semanticscholar.org In the Asn-Pro-Asn sequence, the side chain of the N-terminal asparagine can fold back to form a hydrogen bond with the backbone amide proton of the C-terminal asparagine, which helps to lock the turn conformation into place. The frequency of finding an intramolecularly hydrogen-bonded side chain is inversely proportional to its accessibility to the solvent, meaning buried residues are more likely to form these stabilizing bonds. core.ac.uk

Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone. letstalkacademy.comresearchgate.net Its pyrrolidine ring restricts the backbone dihedral angle phi (φ) to a narrow range, typically around -60° to -75°, which naturally induces a bend or turn in the polypeptide chain. fccc.edunih.gov When proline occupies the second position (i+1) of a β-turn, as it does in the Asn-Pro-Asn sequence, it strongly promotes the formation of a Type I or Type II' β-turn. researchgate.netnih.gov

The conformation of a peptide is defined by a series of torsion angles along its backbone and within its amino acid side chains. For the L-Asparaginyl-L-prolyl-L-asparagine backbone, the key torsion angles are phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). The side-chain conformations of the asparagine residues are described by the chi angles, primarily χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Oδ1).

Statistical analysis of protein structures shows that asparagine residues exhibit χ1 torsion angles corresponding to three main staggered conformations: gauche(-) (g-, approx. -60°), trans (t, approx. 180°), and gauche(+) (g+, approx. +60°). The χ2 angle tends to show a wide distribution centered around ±180°. oup.com The specific combination of backbone and side-chain angles determines the final three-dimensional structure and potential for intramolecular interactions.

| Torsion Angle | Residue(s) | Typical Values in a β-Turn | Significance |

| Backbone | |||

| φ (phi) | Proline (i+1) | -60° to -75° | Restricted by the pyrrolidine ring, inducing the turn structure. fccc.edu |

| ψ (psi) | Proline (i+1) | -30° (Type I) or +120° (Type II) | Defines the type of β-turn. |

| φ (phi) | Asparagine (i+2) | -90° (Type I) or +80° (Type II) | Influenced by the preceding proline residue. |

| Side Chain | |||

| χ1 (chi1) | Asparagine | -60° (g-), 180° (t), +60° (g+) | Determines the orientation of the side chain. The trans conformer is often found more frequently in occupied N-glycosylation sites, while the gauche(-) is often preferred otherwise. |

| χ2 (chi2) | Asparagine | ~180° | Orients the terminal amide group, positioning it for potential hydrogen bonding. oup.com |

Table 1: Representative torsion angles for residues within a β-turn structure. The specific values can vary based on the local environment and interactions.

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization

While X-ray diffraction can provide high-resolution structures of molecules in a crystalline state, it requires the formation of suitable crystals, which can be challenging for small, flexible peptides. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are exceptionally powerful for determining the three-dimensional structure and observing the dynamic behavior of peptides directly in solution, under near-physiological conditions. nih.govnih.gov

NMR spectroscopy is the preeminent technique for studying the conformational preferences of small, flexible peptides like L-Asparaginyl-L-prolyl-L-asparagine. nih.gov A suite of one- and two-dimensional (2D) NMR experiments can be employed to gain a detailed picture of the peptide's average structure and flexibility in solution.

The process begins with the assignment of all proton (¹H) resonances to their specific amino acid residues in the sequence. This is achieved using through-bond correlation experiments like COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy), which reveal which protons are spin-coupled to each other within a residue's spin system. uzh.ch

Once assignments are complete, through-space information is obtained from NOESY (Nuclear Overhauser Effect Spectroscopy). uzh.ch The NOE effect is observed between protons that are close in space (typically < 5 Å), regardless of whether they are connected by covalent bonds. For the Asn-Pro-Asn peptide, key NOE signals would be used to identify a β-turn structure, such as a strong NOE between the α-proton of Asn(i) and the amide proton of Pro(i+1), and between the α-proton of Pro(i+1) and the amide proton of Asn(i+2).

Further conformational details are derived from measuring scalar coupling constants (J-couplings), which provide information about dihedral angles. nih.gov For instance, the ³J(HN,Hα) coupling constant is related to the backbone φ angle through the Karplus equation. Additionally, measuring NMR parameters as a function of temperature can identify protons involved in stable intramolecular hydrogen bonds. Protons that are shielded from the solvent by such bonds exhibit a smaller change in their chemical shift with temperature. nih.gov

| NMR Experiment | Information Obtained | Relevance to Asn-Pro-Asn Structure |

| COSY / TOCSY | Through-bond proton-proton correlations | Assigns all proton signals to their specific residues (Asn¹, Pro², Asn³). uzh.ch |

| NOESY | Through-space proton-proton distances (< 5 Å) | Identifies short distances characteristic of a β-turn, such as dαN(i, i+1) and dNN(i, i+2). Detects cis/trans isomerization around the Asn-Pro bond. uzh.ch |

| ¹H-¹³C HSQC | Correlation of protons with their attached carbons | Aids in resolving signal overlap and confirming assignments. |

| Measurement of ³J Coupling Constants | Dihedral angles (e.g., φ from ³J(HN,Hα)) | Provides quantitative constraints on backbone and side-chain torsion angles. nih.gov |

| Temperature Coefficient Measurement | Identification of solvent-shielded protons | Reveals protons involved in stable intramolecular hydrogen bonds, confirming the turn's stabilization. nih.gov |

Table 2: Key NMR spectroscopy techniques and their application in the structural elucidation of L-Asparaginyl-L-prolyl-L-asparagine.

X-ray Crystallography for High-Resolution Solid-State Structural Analysis

A notable example is the crystal structure of the peptide Ac-Ala-Asn-Pro-Asn-Ala-NH2, which represents a key repeating motif in the circumsporozoite protein of the malaria parasite Plasmodium falciparum. nih.govrsc.orgrsc.org In this structure, the Asn-Pro-Asn (N-P-N) segment adopts a specific, well-defined conformation. The analysis of this larger peptide provides critical information on the likely structural preferences of the core NPN sequence.

A key feature observed in the crystal structure is the formation of a type I β-turn involving the NPNA sequence. nih.govrsc.orgrsc.org This turn is stabilized by a hydrogen bond between the carbonyl oxygen of the second asparagine (Asn2) and the amide proton of the fifth residue, alanine (B10760859) (Ala5). nih.govrsc.org Furthermore, an additional intramolecular hydrogen bond is observed between the side-chain oxygen (Oδ) of Asn2 and the backbone amide proton of the fourth residue, asparagine (Asn4). nih.govrsc.org This interaction further stabilizes the turn geometry. The Asn residue preceding the proline adopts an extended conformation. rsc.org

It is important to note that crystal packing forces and intermolecular hydrogen bonds can influence the observed conformation. rsc.org Nevertheless, these crystallographic studies provide a foundational model for the solid-state structure of the Asn-Pro-Asn sequence, highlighting its propensity to form turn structures stabilized by intramolecular hydrogen bonds.

| Feature | Observation in Ac-Ala-Asn-Pro-Asn-Ala-NH2 Crystal Structure | Reference |

| Turn Type | Type I β-turn | nih.govrsc.orgrsc.org |

| Proline Pucker | Cγ-endo ("DOWN") | rsc.org |

| Key Hydrogen Bond | CO(Asn2) --- HN(Ala5) | nih.govrsc.org |

| Additional H-Bond | Oδ(Asn2) --- HN(Asn4) | nih.govrsc.org |

| Pre-Proline Asn Conformation | Extended | rsc.org |

Circular Dichroism (CD) Spectroscopy for Probing Secondary Structural Elements

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left and right-handed circularly polarized light, CD spectroscopy can provide information on the presence of α-helices, β-sheets, turns, and random coil conformations.

For peptides containing proline, such as L-Asparaginyl-L-prolyl-L-asparagine, CD spectroscopy is particularly useful for detecting the presence of specific turn structures or polyproline II (PPII) helices. The rigid pyrrolidine ring of proline restricts the available conformational space, often leading to more defined secondary structural elements.

In aqueous solutions, proline-rich sequences often exhibit a characteristic CD spectrum with a negative peak around 205 nm, which is indicative of a PPII helix. Conversely, in membrane-mimetic environments, such as in the presence of SDS micelles, a shift in the CD spectrum with a negative peak around 222 nm can suggest the formation of an α-helical structure.

While specific CD spectral data for L-Asparaginyl-L-prolyl-L-asparagine is not detailed in the available search results, the principles of CD spectroscopy are widely applied to study peptides with similar sequences. For instance, CD spectroscopy has been used to monitor the enzymatic hydrolysis of L-asparagine by L-asparaginase by tracking the change in the CD signal between the substrate and the product. mdpi.comnih.gov This demonstrates the sensitivity of CD to the conformational and electronic environment of amino acids and their derivatives.

The application of CD spectroscopy to L-Asparaginyl-L-prolyl-L-asparagine would be expected to reveal its predominant secondary structure in different solvent environments. Based on studies of other proline-containing peptides, it is plausible that this tripeptide would adopt a PPII-like conformation or a β-turn structure in aqueous solution, which would be detectable by characteristic CD signals.

Computational Chemistry and Molecular Dynamics Simulations

Computational methods, including molecular dynamics (MD) simulations and quantum mechanical calculations, provide a dynamic and energetic perspective on the conformational preferences of peptides, complementing the static picture from experimental methods like X-ray crystallography.

Theoretical Predictions of Conformational Energy Landscapes

The conformational energy landscape of a peptide describes the relative energies of all its possible three-dimensional structures. By mapping this landscape, researchers can identify the most stable (lowest energy) conformations and the energy barriers between them.

For peptides containing proline, the conformational landscape is significantly influenced by the cis/trans isomerization of the X-Pro peptide bond. nih.gov While the trans conformation is generally favored for most peptide bonds, the energy difference between the cis and trans conformations of a proline-preceding bond is smaller, making both conformations accessible. nih.gov

Theoretical studies on related peptides, such as Ac-Asn-Pro-Tyr-NHMe, have shown that the cis/trans state of the Asn-Pro bond has a profound impact on the conformational preferences. acs.org When the Asn-Pro bond is cis, the peptide predominantly adopts a type VI β-bend. acs.org In contrast, when this bond is trans, the peptide exhibits a higher probability of forming β-bends at the Pro-Tyr segment, stabilized by interactions between the asparagine side chain and the peptide backbone. acs.org

Molecular dynamics simulations of peptides containing Asn-Gly sequences have been compared with QM calculations to assess the propensity for β-turn formation. plos.org Such comparative studies highlight the importance of the chosen force field and simulation protocol in accurately predicting peptide conformations. plos.org For L-Asparaginyl-L-prolyl-L-asparagine, MD simulations could be employed to explore its conformational space in solution, providing insights into its flexibility and the populations of different conformers.

| Computational Method | Key Insights for Proline-Containing Peptides | Relevance to L-Asparaginyl-L-prolyl-L-asparagine |

| Conformational Energy Calculations | The cis/trans isomerization of the X-Pro bond significantly influences the adoption of β-bend structures. acs.org | The conformational landscape of Asn-Pro-Asn will be dictated by the relative energies of its cis and trans isomers and their respective accessible conformations. |

| Quantum Mechanics (QM) | Provides intrinsic energy surfaces for side-chain rotations, revealing inherent conformational preferences. nih.gov | Helps to understand the preferred orientations of the asparagine side chains and their contribution to overall stability. |

| Molecular Dynamics (MD) Simulations | Allows for the exploration of conformational dynamics in solution, including the formation and stability of secondary structures like β-turns. plos.org | Can predict the dynamic behavior of Asn-Pro-Asn in an aqueous environment, revealing its flexibility and the equilibrium between different structures. |

Modeling Intermolecular Interactions and Hydrogen Bonding Networks

Hydrogen bonds are crucial for the stability of peptide and protein structures. harvard.edu In L-Asparaginyl-L-prolyl-L-asparagine, both the peptide backbone and the asparagine side chains can participate in hydrogen bonding. The asparagine side chain contains a primary amide group that can act as both a hydrogen bond donor (the -NH2 group) and acceptor (the carbonyl oxygen). nih.gov

As observed in the crystal structure of the Ac-Ala-Asn-Pro-Asn-Ala-NH2 peptide, intramolecular hydrogen bonds play a key role in stabilizing the β-turn structure. nih.govrsc.org Specifically, a hydrogen bond forms between the carbonyl oxygen of one residue and the amide proton of a residue further down the chain, and another involves the asparagine side chain. rsc.org

Stability, Degradation Pathways, and Post Translational Modifications of L Asparaginyl L Prolyl L Asparagine

Non-Enzymatic Degradation Mechanisms

Non-enzymatic degradation involves spontaneous intramolecular reactions that alter the peptide's primary structure, often leading to a loss of function. These reactions are highly dependent on the local chemical environment, pH, and the specific amino acid sequence.

A primary degradation pathway for asparagine-containing peptides is deamidation, a non-enzymatic reaction where the side-chain amide group of an asparagine (Asn) residue is hydrolyzed. nih.govbu.edu This process does not occur directly but proceeds through the formation of a five-membered ring known as a succinimide (B58015) intermediate. bu.eduresearchgate.net Under physiological conditions, this cyclic intermediate is unstable and readily hydrolyzes. nih.gov The hydrolysis of the succinimide ring can occur at two different carbonyl carbons, leading to the formation of two different products: a normal aspartic acid (Asp) residue or an isoaspartic acid (isoAsp) residue, which contains an atypical β-peptide bond in the peptide backbone. researchgate.netacs.org The formation of isoAsp is generally favored, typically resulting in a mixture with a ratio of approximately 3:1 of isoaspartate to aspartate. nih.govacs.org This conversion from a neutral asparagine residue to an acidic residue can significantly alter a peptide's structure and function. researchgate.net

The rate of asparagine deamidation is profoundly influenced by the identity of the adjacent amino acid residue on the C-terminal side. In the case of L-Asparaginyl-L-prolyl-L-asparagine, the first asparagine residue is followed by a proline (Pro). The formation of the succinimide intermediate requires a nucleophilic attack by the backbone nitrogen of the following residue. acs.orgmdpi.com However, the nitrogen atom of a proline residue is part of a rigid five-membered ring structure, making it a secondary amine. This conformational rigidity prevents the backbone nitrogen from achieving the necessary geometry to attack the asparagine side chain. tandfonline.complos.org

Consequently, the presence of a proline at the n+1 position drastically inhibits the deamidation of the preceding asparagine residue. tandfonline.com Studies on model peptides have shown that an Asn-Pro sequence is exceptionally stable against deamidation. For instance, the deamidation half-time for an Asn-Pro sequence in a pentapeptide was found to be 7,000-fold longer than that for a highly labile Asn-Gly sequence. nih.gov Similarly, replacing a flexible glycyl residue with a bulky prolyl residue in a model hexapeptide was shown to decrease the rate of degradation by 33- to 50-fold. nih.gov Therefore, the N-terminal asparagine in L-Asparaginyl-L-prolyl-L-asparagine is expected to be highly stable, while the C-terminal asparagine (if followed by a residue other than proline) would be more susceptible to deamidation.

| Asn Sequence (Asn-Xxx) | Relative Deamidation Rate/Half-Life | Reason for Rate Difference | Reference |

|---|---|---|---|

| Asn-Gly | Fastest (Half-life ~1.4 days) | Glycine's lack of a side chain provides high flexibility, facilitating succinimide formation. | nih.gov |

| Asn-Ser | Fast | Serine has a small side chain, allowing for relatively easy formation of the intermediate. | researchgate.net |

| Asn-Ala | Intermediate | Alanine's small methyl group offers more steric hindrance than glycine (B1666218) but less than bulkier residues. | researchgate.net |

| Asn-Leu | Slow (33-50 fold slower than Asn-Gly) | The bulky leucyl side chain sterically hinders the formation of the succinimide ring. | nih.gov |

| Asn-Pro | Extremely Slow (Half-life ~7000x longer than Asn-Gly) | Proline's rigid ring structure prevents the backbone nitrogen from performing the required nucleophilic attack. | nih.govtandfonline.com |

Beyond deamidation and isomerization, asparagine residues can undergo racemization, a process that converts the naturally occurring L-amino acid into its D-enantiomer. This process is intimately linked to the formation of the succinimide intermediate. nih.gov The α-carbon of the succinimide ring is relatively acidic, and its proton can be abstracted by a base. acs.org This deprotonation results in a planar, resonance-stabilized carbanion intermediate. nih.gov Reprotonation can then occur from either face of the planar molecule, leading to a mixture of both L- and D-succinimide forms. nih.govmdpi.com

Subsequent hydrolysis of this racemized succinimide intermediate yields a complex mixture of products, including L-aspartate, L-isoaspartate, D-aspartate, and D-isoaspartate. mdpi.comnih.gov The isomerization to isoaspartate and the racemization to D-isomers are both considered forms of spontaneous protein damage that can accumulate during aging and contribute to the loss of biological function. researchgate.netnih.gov The rate of racemization of the succinimide intermediate is significant; in one model peptide, the half-time for racemization was 19.5 hours at 37°C and pH 7.4. nih.gov

The succinimide (or aminosuccinyl) intermediate is the central species in the non-enzymatic degradation of asparagine residues. mdpi.commdpi.com Its formation is an intramolecular nucleophilic substitution reaction that begins with the nitrogen atom of the peptide bond C-terminal to the asparagine residue attacking the carbon of the asparagine side-chain amide. acs.orgmdpi.com This cyclization step leads to a tetrahedral intermediate, which then expels an ammonia (B1221849) molecule to form the five-membered succinimide ring. acs.orgmdpi.com This formation from asparagine is effectively irreversible in dilute solutions because the released ammonia is unlikely to re-attack the succinimide. mdpi.comacs.org

The succinimide ring itself is hydrolytically unstable under physiological conditions. nih.govresearchgate.net Hydrolysis can proceed via nucleophilic attack by water on either of the two carbonyl carbons of the imide ring. acs.orgresearchgate.net

Attack at the α-carbonyl carbon results in the formation of a normal aspartyl peptide bond.

Attack at the β-carbonyl carbon (from the original side chain) results in the formation of an isoaspartyl residue, which introduces a β-linkage into the peptide backbone.

The hydrolysis pathway leading to isoaspartate is sterically and electronically favored, resulting in the typical product ratio of about 3:1 isoaspartate to aspartate. nih.govacs.org The rate of hydrolysis is pH-dependent, increasing significantly under basic conditions. nih.govtandfonline.com

| Reaction | Product(s) | Approximate Ratio (at neutral/basic pH) | Key Features | Reference |

|---|---|---|---|---|

| Hydrolysis | L-Isoaspartate (isoAsp) | ~3 | Contains an atypical β-peptide bond in the backbone. | nih.govacs.org |

| L-Aspartate (Asp) | ~1 | Contains a standard α-peptide bond. | nih.govacs.org | |

| Hydrolysis following Racemization | D-Isoaspartate and D-Aspartate | Variable | Enantiomers of the natural L-forms; considered protein damage. | mdpi.comnih.gov |

Enzymatic Processing and Biotransformation Pathways

In addition to spontaneous chemical reactions, peptides can be modified by specific enzymes that recognize particular amino acid sequences.

Asparaginyl endopeptidases (AEPs), also known as legumains, are a family of cysteine proteases that specifically recognize and cleave peptide bonds on the C-terminal side of asparagine residues. nih.govnih.govgoogle.com Some AEPs can also cleave after aspartic acid residues. nih.gov These enzymes are found in a wide range of organisms, from plants to mammals, and are involved in various physiological processes, including antigen presentation, pro-protein processing, and programmed cell death. nih.govfrontiersin.org

The catalytic mechanism involves a cysteine residue in the enzyme's active site, which performs a nucleophilic attack on the carbonyl carbon of the asparagine residue in the substrate peptide. nih.gov This forms a covalent acyl-enzyme intermediate. The intermediate is then resolved by a second nucleophilic attack, which can be performed by a water molecule, resulting in peptide bond hydrolysis (cleavage), or by the N-terminus of another peptide, resulting in peptide ligation (transpeptidation). nih.govchemrxiv.org Therefore, an AEP could potentially cleave the L-Asparaginyl-L-prolyl-L-asparagine tripeptide at either of its asparagine residues, depending on the specific recognition sequence requirements of the enzyme and the local peptide conformation.

Mechanisms of Peptide Cleavage Mediated by Specific Amidohydrolases

The cleavage of the tripeptide L-Asparaginyl-L-prolyl-L-asparagine (Asn-Pro-Asn) is a complex process influenced by both spontaneous chemical reactions and enzymatic catalysis. While the peptide bond preceding a proline residue (Asn-Pro) is known for its susceptibility to non-enzymatic cleavage, several classes of amidohydrolases and peptidases possess specificities that could potentially mediate its degradation. nih.govacs.orgnih.gov

Non-enzymatic cleavage at the C-terminal side of an asparagine residue, particularly when followed by proline, can occur under physiological conditions. nih.govresearchgate.net This reaction is initiated by a nucleophilic attack of the asparagine side-chain nitrogen on its own main-chain amide carbon, forming a cyclic succinimide intermediate. nih.govacs.orgportlandpress.com This intermediate can then be hydrolyzed, leading to the cleavage of the peptide bond. portlandpress.com In the specific case of an Asn-Pro bond, the proline nitrogen's inability to participate in the typical cyclization-deamidation pathway makes peptide bond cleavage the more probable outcome.

While direct enzymatic cleavage of the Asn-Pro-Asn tripeptide by a single, specific amidohydrolase is not extensively documented, several enzyme families have specificities for its constituent bonds:

Asparaginyl Endopeptidases (AEPs): Also known as legumains, these are cysteine proteases that selectively recognize and cleave peptide bonds on the C-terminal side of asparagine (and sometimes aspartate) residues. nih.govpnas.org An AEP could potentially cleave the Pro-Asn bond in the tripeptide. The catalytic mechanism involves a Cys-His dyad, where the cysteine thiol attacks the peptide bond to form a thioester intermediate, which is then resolved by a nucleophile like water (hydrolysis) or another peptide (ligation). pnas.org

Prolyl Oligopeptidases (POPs): These are serine endopeptidases that cleave peptide bonds on the C-terminal side of proline residues (Pro-Xaa). nih.govpreprints.org A POP could hydrolyze the Pro-Asn bond in L-Asparaginyl-L-prolyl-L-asparagine. These enzymes are typically active on smaller peptides rather than large proteins. nih.gov

Dipeptidyl Peptidase IV (DPP-IV): This enzyme is a serine exopeptidase with a preference for cleaving dipeptides from the N-terminus of polypeptides, specifically targeting sequences with proline at the penultimate (P1) position (Xaa-Pro-...). nih.gov For the tripeptide Asn-Pro-Asn, DPP-IV could potentially cleave the N-terminal Asn, releasing it as a single amino acid and leaving the Pro-Asn dipeptide.

N-terminal Asparagine Amidohydrolase 1 (NTAN1): This enzyme is an amidohydrolase involved in the N-degron pathway, a system for protein degradation. nih.govresearchgate.net NTAN1 specifically targets N-terminal asparagine residues, hydrolyzing the side-chain amide to an aspartate. nih.gov Its activity is influenced by the second amino acid in the sequence, showing a preference for hydrophobic residues. nih.govresearchgate.net While its primary action is deamidation rather than peptide bond cleavage, this modification marks the protein for subsequent degradation.

The table below summarizes the potential enzymatic activities relevant to the cleavage of L-Asparaginyl-L-prolyl-L-asparagine.

| Enzyme Class | Typical Cleavage Site | Potential Action on Asn-Pro-Asn | Catalytic Type |

|---|---|---|---|

| Asparaginyl Endopeptidase (AEP) | Asn-|-Xaa or Asp-|-Xaa | Cleavage of the Pro-|-Asn bond | Cysteine Peptidase |

| Prolyl Oligopeptidase (POP) | Pro-|-Xaa | Cleavage of the Pro-|-Asn bond | Serine Peptidase |

| Dipeptidyl Peptidase IV (DPP-IV) | Xaa-Pro-|-Yaa | Cleavage of the Asn-Pro-|-Asn bond (releasing Pro-Asn) | Serine Peptidase |

| N-terminal Asparagine Amidohydrolase (NTAN1) | N-terminal Asn (deamidation) | Deamidation of the N-terminal Asn side chain | Cysteine Hydrolase |

N-Linked Glycosylation Potential and its Implications for Asparagine Residues within the Peptide

N-linked glycosylation is a critical post-translational modification where an oligosaccharide chain is covalently attached to the side-chain amide nitrogen of an asparagine residue. news-medical.netnih.gov This process is catalyzed by the enzyme oligosaccharyltransferase (OST) and occurs on proteins translocated into the endoplasmic reticulum. nih.govgenenames.org The attachment is not random; it requires the asparagine to be part of a specific consensus sequence, or sequon. news-medical.netwikipedia.org

The canonical N-linked glycosylation sequon is Asn-X-Ser or Asn-X-Thr , where X can be any amino acid except proline. nih.govnih.govwikipedia.orgacs.org The presence of the tripeptide L-Asparaginyl-L-prolyl-L-asparagine (Asn-Pro-Asn) within a polypeptide chain presents two asparagine residues, but their potential for glycosylation is distinctly different based on this rule.

The N-terminal asparagine residue is part of an Asn-Pro-Asn sequence. Here, the amino acid in the "X" position is proline. The presence of proline in this position is known to strictly inhibit or completely block N-linked glycosylation. acs.orgnih.govresearchgate.net The structural basis for this exclusion has been elucidated through crystallographic studies of oligosaccharyltransferase. nih.govresearchgate.netdntb.gov.ua The rigid, cyclic structure of the proline side chain prevents the peptide backbone from adopting the necessary conformation (specifically, a ϕ backbone dihedral angle of approximately -150°) required to fit into the enzyme's active site and interact with key conserved motifs, such as the TIXE motif. nih.govresearchgate.net Therefore, the N-terminal asparagine in an Asn-Pro-Asn sequence is not a substrate for N-linked glycosylation.

The C-terminal asparagine residue in the tripeptide does not have the subsequent residues required to form a sequon within the context of the tripeptide itself. For this asparagine to be glycosylated, it would need to be followed by any amino acid other than proline, and then a serine or threonine, as part of a larger polypeptide chain (e.g., ...Asn-Pro-Asn-Y-Ser/Thr ..., where Y is not Proline).

The efficiency of glycosylation is also influenced by the amino acid at the X position and whether the hydroxyl-containing residue is Serine or Threonine, with Threonine generally being more efficient. news-medical.net While proline is inhibitory, other residues can also negatively impact glycosylation efficiency.

The following table details the influence of the residue at the X position of the Asn-X-Ser/Thr sequon on the efficiency of N-linked glycosylation.

| Residue at 'X' Position | Glycosylation Efficiency | Reason for Inefficiency (if applicable) |

|---|---|---|

| Proline (Pro) | Blocked/Inhibited | Steric hindrance from the rigid ring structure prevents proper backbone conformation for enzyme binding. nih.govresearchgate.net |

| Glutamate (Glu) | Inefficient | Negatively charged side chain can be disfavored. |

| Aspartate (Asp) | Inefficient | Negatively charged side chain can be disfavored. |

| Tryptophan (Trp) | Inefficient | Bulky side chain can cause steric hindrance. |

| Leucine (Leu) | Inefficient | Hydrophobic and bulky side chain may be disfavored. |

| Most other amino acids | Permitted | Compatible with the conformational and chemical requirements of the OST active site. |

Biological Relevance and Molecular Interactions of L Asparaginyl L Prolyl L Asparagine

Investigation of Peptide-Protein Interactions

Direct studies on the peptide-protein interactions of L-Asparaginyl-L-prolyl-L-asparagine are not presently available in scientific literature. The exploration of its potential interactions is therefore speculative and based on the known properties of its constituent amino acids and similar peptide structures.

There is no published data detailing the receptor binding affinities or specificity of the tripeptide L-Asparaginyl-L-prolyl-L-asparagine. While peptides can act as signaling molecules by binding to specific receptors, the target receptors for this particular tripeptide have not been identified. Research on other peptides containing D-amino acids suggests that stereochemistry can influence receptor binding, but this provides no specific insight into the L-form of this tripeptide. smolecule.com

Given the absence of identified receptor interactions, any implications for modulating cellular signaling pathways are purely hypothetical. The presence of proline suggests a potential for influencing protein structure, as proline residues are known to introduce kinks in polypeptide chains, which is crucial for the formation of proteins like collagen and can affect cellular signaling. Additionally, asparagine is important for protein synthesis and can be involved in cellular signaling. However, without specific binding data, it is impossible to determine how L-Asparaginyl-L-prolyl-L-asparagine might modulate any particular pathway.

Role as a Substrate or Allosteric Modulator in Defined Biochemical Reactions

There is no direct evidence to suggest that L-Asparaginyl-L-prolyl-L-asparagine acts as a specific substrate or allosteric modulator for any defined biochemical reaction.

The individual amino acid L-asparagine is a known substrate for the enzyme L-asparaginase, which hydrolyzes it to L-aspartate and ammonia (B1221849). metacyc.orgmdpi.com This reaction is a cornerstone of some chemotherapeutic regimens. nih.govnih.gov L-asparaginase itself can be allosterically activated by asparagine. nih.govuniprot.org It is conceivable that the N-terminal asparagine of the tripeptide could be recognized by L-asparaginase, potentially making the peptide a substrate, though likely with different kinetics compared to the free amino acid. However, no studies have confirmed this.

The following table summarizes the kinetic parameters of L-asparaginase with its primary substrate, L-asparagine, from various sources.

| Enzyme Source | Km (mM) for L-asparagine | kcat (min-1) | kcat/Km (mM-1min-1) | Reference |

| Mycobacterium gordonae | 6.025 | 11864.71 | 1969.25 | mdpi.com |

| Escherichia coli (L-asparaginase I) | 3.5 | - | - | uniprot.org |

| Stemphylium botryosum (specific permease) | 0.44 | - | - | nih.gov |

| Stemphylium botryosum (nonspecific permease) | 0.07 | - | - | nih.gov |

This table displays data for the substrate L-asparagine, not the tripeptide.

Hypothetical Contributions to Intracellular Processes and Metabolic Regulation

The potential contributions of L-Asparaginyl-L-prolyl-L-asparagine to intracellular processes are inferred from the roles of its constituent amino acids.

L-asparagine is essential for protein synthesis, and its availability can be a limiting factor for cell growth. sigmaaldrich.com The enzyme asparaginyl-tRNA synthetase is responsible for attaching asparagine to its cognate tRNA, a crucial step in translation. aars.online The degradation of proteins can be influenced by asparagine residues, as they are susceptible to spontaneous deamidation, which can alter protein structure and function. nih.gov The presence of an asparagine-proline bond can also be a site for specific peptide bond cleavage in certain synthetic strategies. oup.com

The hydroxylation of asparagine residues on proteins like the hypoxia-inducible factor (HIF) is a key regulatory step in their degradation and activity. biologists.comwikipedia.org While this relates to asparagine within a larger protein context, it underscores the importance of this amino acid in controlled protein stability. It is unknown if the tripeptide itself could influence these processes, perhaps by competing for enzymes involved in asparagine metabolism.

Amino acid homeostasis is critical for cell function, and imbalances can trigger stress responses. mdpi.com L-asparagine levels are maintained through both synthesis by asparagine synthetase and transport across the cell membrane. sigmaaldrich.comnih.gov Several amino acid transporters are responsible for the uptake of L-asparagine, and their activity is vital for the survival of certain cells, including some cancer cells. nih.govnih.gov For instance, in the bacterium Bacillus subtilis, the broad-spectrum amino acid importers AimA and BcaP are involved in L-asparagine acquisition. nih.gov In the fungus Stemphylium botryosum, two distinct transport systems for L-asparagine have been identified. nih.gov

It is plausible that L-Asparaginyl-L-prolyl-L-asparagine could interact with peptide transporters, which are distinct from amino acid transporters. If taken up by cells, it could be hydrolyzed into its constituent amino acids, thereby contributing to the intracellular pools of L-asparagine and L-proline. However, there is no direct evidence for the transport or intracellular fate of this specific tripeptide.

Advanced Analytical Methodologies for L Asparaginyl L Prolyl L Asparagine Research

Chromatographic Techniques for High-Resolution Separation and Quantification

Chromatographic methods are fundamental to isolating L-Asparaginyl-L-prolyl-L-asparagine from complex mixtures, such as biological matrices or synthetic reaction products, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) for Peptide Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for peptide analysis. For peptides like L-Asparaginyl-L-prolyl-L-asparagine, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. In RP-HPLC, a non-polar stationary phase, often a C18-modified silica, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), often with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution. The separation is based on the differential partitioning of the peptide between the stationary and mobile phases, driven by the hydrophobicity of the peptide.

A study on the analysis of L-asparaginase, an enzyme that hydrolyzes L-asparagine, utilized RP-HPLC to separate and quantify related compounds. researchgate.net While not directly analyzing the tripeptide, the principles are applicable. For instance, a method for monitoring L-asparagine depletion, a component of the tripeptide, involved derivatization followed by separation on a C18 column with a phosphate (B84403) buffer and organic modifiers. nih.gov The detection was achieved using fluorescence after post-column derivatization, highlighting the versatility of HPLC setups. nih.gov

Table 1: Representative HPLC Parameters for Peptide Analysis

| Parameter | Typical Conditions | Rationale |

| Stationary Phase | C18, C8 | Provides hydrophobic surface for interaction with the peptide. |

| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to improve peak shape and provide counter-ions. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent to elute the peptide from the column. |

| Gradient | Increasing percentage of Mobile Phase B over time | Allows for the separation of peptides with varying hydrophobicities. |

| Flow Rate | 0.5 - 2.0 mL/min | Influences resolution and analysis time. |

| Detection | UV (214 nm, 280 nm), Fluorescence | UV absorbance of the peptide bond or aromatic residues; fluorescence for enhanced sensitivity with derivatization. |

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Advanced Detectors

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at much higher pressures, leading to faster separations, higher resolution, and increased sensitivity. labmal.comnih.gov These advantages are particularly beneficial for the analysis of complex peptide mixtures. labmal.com

When coupled with advanced detectors like mass spectrometers, UHPLC becomes an exceptionally powerful tool for peptide research. biopharminternational.com A UHPLC-MS/MS system combines the superior separation capabilities of UHPLC with the definitive identification power of mass spectrometry. creative-proteomics.com This combination allows for the confident identification and quantification of L-Asparaginyl-L-prolyl-L-asparagine, even at low concentrations in complex samples. The use of tandem UHPLC systems can further increase throughput by running two columns in parallel, where one is used for separation while the other is re-equilibrated. lcms.cz

Mass Spectrometry for Definitive Identification and Structural Characterization

Mass spectrometry (MS) is an indispensable technique for the analysis of peptides, providing precise molecular weight information and structural details through fragmentation analysis. nih.govbohrium.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Accurate Mass Determination

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of biomolecules like peptides. It allows for the transfer of ions from solution into the gas phase without significant fragmentation. When coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument, ESI-MS can provide highly accurate mass measurements of L-Asparaginyl-L-prolyl-L-asparagine. This accurate mass can be used to confirm the elemental composition of the peptide. For small peptides, including tripeptides, ESI-MS is a standard method for initial characterization. csic.es

Tandem Mass Spectrometry (MS/MS) for De Novo Peptide Sequencing

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide, a process known as de novo sequencing. wikipedia.orguniroma1.it In an MS/MS experiment, the protonated peptide ion (the precursor ion) of L-Asparaginyl-L-prolyl-L-asparagine is selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed.

The fragmentation of a peptide backbone typically occurs at the peptide bonds, leading to the formation of different ion series (e.g., b- and y-ions). The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue. By analyzing the pattern of fragment ions, the amino acid sequence can be deduced. nih.gov For a tripeptide like L-Asparaginyl-L-prolyl-L-asparagine, the fragmentation pattern would be relatively simple and allow for straightforward sequencing. Advanced software algorithms can automate this process, even for more complex peptides. wikipedia.orgpnas.org The development of databases and search tools for di- and tripeptides further aids in their identification from MS/MS data. nih.gov

Table 2: Expected Fragment Ions for L-Asparaginyl-L-prolyl-L-asparagine in MS/MS

| Precursor Ion (M+H)⁺ | b-ions | y-ions |

| [Asn-Pro-Asn + H]⁺ | b₁: [Asn + H]⁺ | y₂: [Pro-Asn + H]⁺ |

| b₂: [Asn-Pro + H]⁺ | y₁: [Asn + H]⁺ |

Note: The table shows the expected primary fragment ions. Other fragment ions, including those with neutral losses (e.g., loss of water or ammonia), may also be observed.

Quantitative Determination Methods for Peptide Concentration and Purity Assessment

Accurate quantification of L-Asparaginyl-L-prolyl-L-asparagine is crucial for many research applications. Several methods can be employed for this purpose, often in conjunction with the chromatographic techniques described above.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive method for peptide quantification. bohrium.com In a targeted approach, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), the mass spectrometer is set to monitor specific precursor-to-product ion transitions for the peptide of interest. This provides a high degree of specificity, minimizing interference from other components in the sample. nih.gov The use of stable isotope-labeled internal standards, which are chemically identical to the analyte but have a different mass, is a common practice to ensure high accuracy and precision in quantitative MS-based assays. nih.govthermofisher.com

For purity assessment, HPLC with UV detection is a standard method. The area of the main peptide peak relative to the total area of all peaks in the chromatogram provides a measure of its purity. Combining UV and MS detection offers complementary information, with UV providing quantitative data and MS confirming the identity of the main peak and any impurities. biopharminternational.com

Spectrophotometric and Fluorometric Assays for Accurate Quantification

Spectrophotometric and fluorometric methods are foundational techniques for the quantification of peptides like L-Asparaginyl-L-prolyl-L-asparagine. These methods are valued for their accessibility, speed, and cost-effectiveness.

Spectrophotometry for peptide quantification often relies on the intrinsic absorbance of specific amino acid residues or the formation of a colored complex. merckmillipore.com Peptides containing aromatic amino acids such as tryptophan and tyrosine can be directly quantified by measuring their absorbance at 280 nm. merckmillipore.comyoutube.com However, since L-Asparaginyl-L-prolyl-L-asparagine lacks these residues, alternative spectrophotometric methods are necessary. One common approach is the biuret (B89757) reaction, where cupric ions form a colored complex with peptide bonds in an alkaline environment, with the resulting color intensity being proportional to the number of peptide bonds. thermofisher.com This complex typically absorbs light at around 540 nm. thermofisher.com Another method involves infrared (IR) spectroscopy, which measures the absorption of specific frequencies characteristic of molecular structures. The Direct Detect® spectrometer, for instance, utilizes the intensity of the Amide I band, which corresponds to the C=O stretching vibration of the peptide bond, for quantification. merckmillipore.com

Fluorometric assays generally offer higher sensitivity compared to spectrophotometry, allowing for the detection of lower peptide concentrations. thermofisher.com These assays often involve the use of fluorescent dyes that bind to peptides or react with specific functional groups. For instance, dansyl chloride can be used to label the primary amine of the N-terminal asparagine in L-Asparaginyl-L-prolyl-L-asparagine, rendering the peptide fluorescent. nih.gov The resulting fluorescence can then be measured to determine the peptide's concentration. Another approach involves the use of dyes that become fluorescent upon binding to peptides. thermofisher.com For example, the NanoOrange® Protein Quantitation Kit uses a dye that is suitable for spectrofluorometers and can detect protein concentrations as low as 10 ng/mL. thermofisher.com Similarly, the CBQCA Protein Quantitation Kit is effective for quantifying proteins in complex environments and can detect as little as 10 ng of protein per mL. thermofisher.com High-performance liquid chromatography (HPLC) can be combined with fluorometric detection for enhanced separation and quantification of derivatized peptides. nih.gov

| Method | Principle | Typical Wavelength (nm) | Key Features | Reference |

| UV Spectrophotometry | Absorbance of aromatic amino acid residues. | 280 | Not suitable for peptides lacking Trp or Tyr. | merckmillipore.comyoutube.com |

| Biuret Reaction | Formation of a colored complex between Cu2+ and peptide bonds. | 540 | Simple, rapid, but less sensitive. | thermofisher.com |

| IR Spectroscopy | Absorption of IR light by the Amide I band of the peptide backbone. | Varies | Universal method, does not require specific amino acids. | merckmillipore.com |

| Dansylation Fluorometry | Covalent labeling of primary amines with a fluorescent tag. | Excitation/Emission varies with dansyl derivative. | High sensitivity. | nih.gov |

| Dye-Binding Fluorometry | Non-covalent binding of a fluorescent dye to the peptide. | Varies by dye (e.g., 470/570 for some). | High sensitivity, simple procedure. | thermofisher.com |

Emerging Bioanalytical Approaches for Peptide Monitoring

The landscape of peptide analysis is continually evolving, with new technologies offering enhanced sensitivity, specificity, and throughput for monitoring peptides like L-Asparaginyl-L-prolyl-L-asparagine. These emerging approaches are particularly valuable for complex biological samples where high selectivity is paramount.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a cornerstone for peptide quantification due to its exceptional selectivity and sensitivity. bohrium.com This technique separates peptides based on their physicochemical properties using liquid chromatography, followed by their detection and identification based on their mass-to-charge ratio (m/z) using mass spectrometry. bohrium.comnih.gov For a tripeptide like L-Asparaginyl-L-prolyl-L-asparagine, LC-MS/MS (tandem mass spectrometry) can be employed for even greater specificity. In this approach, the parent peptide ion is selected, fragmented, and the resulting fragment ions are detected, creating a unique "fingerprint" for the peptide. researchgate.netsci-hub.ru This method allows for the accurate quantification of the peptide even in complex mixtures like plasma or cell lysates. researchgate.net High-resolution mass spectrometry is also increasingly used, offering the ability to quantify small intact peptides and enhance selectivity while maintaining sensitivity. researchgate.net

Capillary Electrophoresis (CE) is another powerful separation technique that can be coupled with various detectors, including mass spectrometry, for peptide analysis. CE separates molecules based on their electrophoretic mobility in a narrow capillary, offering high resolution and efficiency with very small sample volumes.

Immunoassays , such as ELISA (enzyme-linked immunosorbent assay), represent a highly sensitive and specific method for peptide quantification, provided that specific antibodies against the peptide of interest are available. tandfonline.com While the development of such antibodies can be time-consuming, the resulting assays offer high throughput and can confirm the structural integrity of the peptide. tandfonline.com Electrochemiluminescence and fluorescence-based immunoassays are emerging as alternatives that allow for multiplexing and require smaller sample volumes. tandfonline.com

Biosensors are a rapidly developing area in bioanalysis. These devices integrate a biological recognition element (e.g., an antibody or an aptamer) with a physicochemical transducer to provide a measurable signal upon binding to the target peptide. Surface Plasmon Resonance (SPR) is one such biosensor technology that can monitor the binding of a peptide to a surface in real-time without the need for labeling.

| Technique | Principle of Detection | Key Advantages | Considerations | Reference |

| LC-MS/MS | Separation by LC, detection by mass-to-charge ratio of peptide and its fragments. | High specificity, high sensitivity, structural information. | Requires sophisticated instrumentation. | bohrium.comresearchgate.netsci-hub.ru |

| Capillary Electrophoresis | Separation based on electrophoretic mobility. | High resolution, small sample volume. | Can be less robust than LC. | N/A |

| Immunoassays (ELISA) | Specific antibody-antigen binding. | Very high sensitivity and specificity, high throughput. | Requires development of specific antibodies. | tandfonline.com |

| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface. | Real-time, label-free detection. | Surface chemistry can be challenging. | researchgate.net |

Future Directions and Emerging Research Avenues for L Asparaginyl L Prolyl L Asparagine

Rational Design of Peptide Analogs with Tuned Stability and Bioactivity Profiles

The rational design of analogs of L-Asparaginyl-L-prolyl-L-asparagine offers a strategy to enhance its stability and tailor its biological activity for specific therapeutic purposes. The inherent properties of its amino acid residues provide a strong foundation for such molecular engineering.

The proline residue, with its unique cyclic structure, imparts a rigid kink in the peptide backbone, which can influence its conformation and resistance to degradation by certain proteases. frontiersin.org The asparagine residues, on the other hand, are polar and can participate in hydrogen bonding, which is crucial for interactions with biological targets. jmb.or.kr However, asparagine residues can also be susceptible to deamidation, a chemical degradation that can alter the peptide's structure and function. nih.gov

Future research could focus on creating analogs with modified stability and bioactivity through several approaches:

Substitution of Asparagine: Replacing one or both asparagine residues with other amino acids could modulate the peptide's solubility, hydrogen bonding capacity, and resistance to deamidation. For instance, substituting asparagine with glutamine, another polar amino acid, could alter its side-chain length and flexibility, potentially impacting target binding.

Modification of Proline: While the proline residue provides structural rigidity, modifications could be introduced to further constrain the peptide's conformation, potentially leading to higher receptor affinity and specificity.

N- and C-terminal Modifications: Capping the ends of the peptide with various chemical groups can protect it from exopeptidases, thereby increasing its in vivo half-life. For example, N-terminal acetylation and C-terminal amidation are common strategies to improve peptide stability.

These rationally designed analogs can then be synthesized and screened for improved characteristics, such as enhanced stability in biological fluids and more potent or selective bioactivity.

Table 1: Potential Amino Acid Substitutions for L-Asparaginyl-L-prolyl-L-asparagine Analog Design

| Original Residue | Position | Potential Substitution | Rationale |

| L-Asparagine | 1 | L-Glutamine | Modify side-chain length and flexibility while maintaining polarity. |

| L-Asparagine | 1 | D-Asparagine | Increase resistance to enzymatic degradation. |

| L-Proline | 2 | Hydroxyproline | Enhance conformational stability and potential for hydrogen bonding. |

| L-Asparagine | 3 | L-Alanine | Reduce polarity and potential for deamidation. |

Exploration of Undiscovered Biological Functions and Underlying Molecular Mechanisms

The biological functions of L-Asparaginyl-L-prolyl-L-asparagine are largely uncharted territory, presenting a significant opportunity for discovery. Tripeptides, in general, are known to be involved in a multitude of biological processes, acting as signaling molecules, hormone regulators, and modulators of protein structure and function. numberanalytics.com

Based on the properties of its constituent amino acids, several potential biological roles for this tripeptide can be hypothesized:

Neurological Activity: Proline-containing peptides are known to have roles in the central nervous system. Further investigation could reveal if L-Asparaginyl-L-prolyl-L-asparagine has any neuromodulatory or neuroprotective effects.

Enzyme Inhibition: The specific sequence of this tripeptide may allow it to fit into the active site of certain enzymes, potentially inhibiting their activity. For example, some tripeptides have been shown to act as ACE inhibitors. wikipedia.org

Cell Signaling: It is plausible that this tripeptide could act as a ligand for cell surface receptors, initiating intracellular signaling cascades.

To uncover these potential functions, a systematic approach involving a battery of in vitro and in vivo assays is necessary. This could include screening for effects on various cell types, such as cancer cells, immune cells, and neurons. Once a biological activity is identified, further studies would be required to elucidate the underlying molecular mechanisms, including the identification of its cellular targets and signaling pathways.

Integration within High-Throughput Screening and Systems Biology Frameworks

High-throughput screening (HTS) offers a powerful platform to rapidly assess the biological activities of a vast number of compounds. L-Asparaginyl-L-prolyl-L-asparagine and its rationally designed analogs can be incorporated into peptide libraries for large-scale screening against a wide array of biological targets.

The process would typically involve:

Library Generation: A library of peptides including L-Asparaginyl-L-prolyl-L-asparagine and its variants would be synthesized.

Assay Development: A series of robust and sensitive assays would be developed to measure specific biological endpoints, such as enzyme activity, receptor binding, or cell proliferation.

Screening: The peptide library would be screened against the developed assays in a high-throughput format.

Hit Identification and Validation: Peptides that show significant activity ("hits") would be identified and their activity confirmed through further testing.

Furthermore, a systems biology approach could be employed to understand the broader biological impact of this tripeptide. This would involve integrating data from various "omics" technologies, such as genomics, proteomics, and metabolomics, to construct a comprehensive picture of the cellular response to the peptide. This approach can help in identifying novel targets and pathways affected by L-Asparaginyl-L-prolyl-L-asparagine.

Development of Predictive Computational Models for Peptide Behavior and Interaction Landscapes

Computational modeling provides a valuable tool to predict the behavior of peptides and their interactions with biological molecules, thereby guiding experimental research and reducing the time and cost of drug discovery.

For L-Asparaginyl-L-prolyl-L-asparagine, computational approaches can be used to:

Predict Conformational Preferences: Molecular dynamics simulations can be employed to predict the three-dimensional structure and conformational flexibility of the tripeptide in different environments. This information is crucial for understanding its interaction with potential binding partners.

Docking Studies: If a potential target protein is identified, molecular docking simulations can be used to predict the binding mode and affinity of the tripeptide to the target's active site.

Quantitative Structure-Activity Relationship (QSAR) Models: By synthesizing and testing a series of analogs, QSAR models can be developed to correlate the structural features of the peptides with their biological activity. These models can then be used to predict the activity of new, untested analogs.

A computational study on the nonenzymatic peptide bond cleavage at the C-terminal side of asparagine has suggested that when the following residue is proline, this cleavage is a principal degradation pathway. nih.govacs.org This highlights the importance of computational analysis in understanding the inherent stability of the Asn-Pro bond within this tripeptide and in designing more stable analogs.

Table 2: Computational Tools and Their Application to L-Asparaginyl-L-prolyl-L-asparagine Research

| Computational Tool | Application |

| Molecular Dynamics (MD) Simulations | Predict 3D structure and flexibility in solution. |

| Molecular Docking | Predict binding mode and affinity to target proteins. |

| Quantum Mechanics (QM) Calculations | Analyze electronic properties and reaction mechanisms, such as degradation pathways. nih.gov |

| QSAR Modeling | Correlate peptide structure with biological activity to guide analog design. |

Q & A

Q. What metrics should be prioritized when reporting the peptide’s enzymatic stability in a publication?

Q. How can researchers optimize experimental protocols for studying asparaginyl-proline bond cleavage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.